6'-Desmethoxy-6'-hydroxy Noscapine

Catalog No.
S13954245
CAS No.
M.F
C21H21NO7
M. Wt
399.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-Desmethoxy-6'-hydroxy Noscapine

Product Name

6'-Desmethoxy-6'-hydroxy Noscapine

IUPAC Name

(3S)-6-hydroxy-7-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)17-11-4-5-12(23)18(25-2)15(11)21(24)29-17/h4-5,8,16-17,23H,6-7,9H2,1-3H3/t16-,17+/m1/s1

InChI Key

ZVVDUSONGUODLU-SJORKVTESA-N

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3

6'-Desmethoxy-6'-hydroxy Noscapine is a derivative of the natural alkaloid noscapine, which is primarily extracted from the opium poppy, Papaver somniferum. This compound is characterized by the absence of a methoxy group at the 6' position and the presence of a hydroxy group at the same position. Its chemical structure can be represented as C22_{22}H25_{25}N1_{1}O4_{4} with a CAS number of 220875-41-2. The modification of noscapine into 6'-Desmethoxy-6'-hydroxy Noscapine alters its pharmacological properties, potentially enhancing its therapeutic efficacy and reducing side effects associated with its parent compound.

The chemical reactivity of 6'-Desmethoxy-6'-hydroxy Noscapine can be attributed to its functional groups. The hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrogen atom in the structure may engage in protonation or coordination with metal ions. The compound's reactivity allows it to undergo various transformations, including oxidation and esterification, which can be exploited in synthetic chemistry to develop analogs with improved biological activity.

Research indicates that 6'-Desmethoxy-6'-hydroxy Noscapine exhibits significant biological activities, particularly in the realm of cancer therapy. It has shown promise as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth without affecting normal cells. Additionally, this compound has been studied for its potential analgesic properties, similar to those of noscapine, but with a potentially lower risk of addiction and side effects. Its unique structure may contribute to its selectivity towards cancer cells, making it a candidate for further pharmacological studies.

6'-Desmethoxy-6'-hydroxy Noscapine has several potential applications in medicine, particularly in oncology and pain management. Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new cancer therapies. Furthermore, due to its analgesic properties, it may be useful in treating chronic pain conditions without the addictive risks associated with traditional opioids. Ongoing research aims to explore its efficacy and safety profiles in clinical settings.

Interaction studies involving 6'-Desmethoxy-6'-hydroxy Noscapine have focused on its pharmacokinetic properties and how it interacts with various biological targets. Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cell proliferation. Additionally, investigations into its metabolic pathways have revealed potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for predicting drug behavior in vivo and assessing potential drug-drug interactions.

Several compounds share structural similarities with 6'-Desmethoxy-6'-hydroxy Noscapine, including:

  • Noscapine: The parent compound known for its antitussive and anticancer properties.
  • Morphine: An opiate analgesic that provides pain relief but carries a high risk of addiction.
  • Codeine: Another opiate used for pain relief that also presents addiction risks but is less potent than morphine.

Comparison Table

CompoundKey PropertiesUnique Features
NoscapineAntitussive, anticancerLower toxicity than traditional opioids
MorphinePotent analgesicHigh addiction potential
CodeineModerate analgesicLess potent than morphine
6'-Desmethoxy-6'-hydroxy NoscapineAnticancer, analgesicReduced addiction risk compared to opioids

Genomic Organization of Noscapine Biosynthetic Gene Clusters in Papaver somniferum

The biosynthesis of noscapine and its derivatives in Papaver somniferum is governed by a 10-gene cluster spanning a 401-kb region on chromosome 11. This cluster includes three O-methyltransferases (PsMT1, PsMT2, PsMT3), four cytochrome P450 monooxygenases (CYP82X1, CYP82X2, CYP82Y1, CYP719A21), an acetyltransferase (PsAT1), a carboxylesterase (PsCXE1), and a short-chain dehydrogenase/reductase (PsSDR1). These genes are co-expressed in latex cells, where noscapine biosynthesis predominantly occurs. Synteny analyses suggest that the cluster evolved through gene duplication and fusion events, including the integration of the STORR gene fusion critical for morphinan alkaloid biosynthesis. The absence of this cluster in low-noscapine P. somniferum varieties and its presence in high-noscapine chemotypes underscore its indispensability for pathway functionality.

Key enzymatic steps involve PsMT1-mediated 9-O-methylation of (S)-scoulerine, followed by CYP82Y1-catalyzed 1-hydroxylation of N-methylcanadine. The final steps require PsSDR1, which localizes to latex and dehydrogenates pathway intermediates to yield noscapine. Modifications such as the 6'-desmethoxy-6'-hydroxy variant likely arise from perturbations in methyltransferase activity or substrate specificity.

Heterologous Pathway Reconstitution in Saccharomyces cerevisiae

Reconstitution of the noscapine pathway in Saccharomyces cerevisiae has enabled microbial production of noscapine intermediates, including 6'-desmethoxy-6'-hydroxy derivatives. By expressing 16 heterologous plant enzymes, researchers engineered yeast strains to convert norlaudanosoline into noscapine through a 14-step pathway. Critical modifications included:

  • Co-expression of PsMT1, CYP82Y1, and PsSDR1 to establish the core secoberberine skeleton
  • Integration of the PsMT2-PsMT3 heterodimer for 4'-O-methylation
  • Optimization of cytochrome P450 redox partners to enhance hydroxylation efficiency

Omission of specific methyltransferases or intentional pathway truncation resulted in the accumulation of desmethyl intermediates such as 6'-desmethoxy-6'-hydroxy noscapine. This approach demonstrated the feasibility of microbial platforms for producing noscapine analogs through targeted pathway engineering.

Role of PsMT2-PsMT3 Heterodimer in 4'-O-Methylation

The 4'-O-methylation step, essential for noscapine biosynthesis, is catalyzed by a unique heterodimeric O-methyltransferase composed of PsMT2 and PsMT3 subunits. Structural and functional analyses reveal:

  • Neither subunit forms stable homodimers, necessitating heterodimerization for activity
  • The substrate-binding pocket is formed through contributions from both subunits, with PsMT2 providing catalytic residues
  • A S122Y mutation in PsMT2 disrupts dimerization, abolishing activity and leading to narcotoline accumulation

In the absence of functional PsMT2-PsMT3, the pathway diverges to produce narcotoline hemiacetal, which undergoes dehydrogenation to yield narcotoline rather than noscapine. This branching highlights how modulating methyltransferase activity could redirect flux toward 6'-desmethoxy-6'-hydroxy derivatives.

Microbial Production Optimization Strategies

Maximizing titers of 6'-desmethoxy-6'-hydroxy noscapine in microbial systems requires strategic pathway engineering:

Table 1: Key Optimization Parameters for Microbial Production

ParameterStrategyEffect on Yield
Promoter strengthTuning PsMT2/PsMT3 expressionBalances methyltransferase activity
Cofactor supplyOverexpression of NADPH-regenerating enzymesEnhances P450 activity
Substrate channelingColocalization of enzymes via synthetic scaffoldsReduces intermediate toxicity
Fermentation conditionsTwo-phase cultivation with in situ extractionMitigates product inhibition

Additional approaches include:

  • CRISPRi-mediated knockdown of competing pathways to increase precursor availability
  • Directed evolution of CYP82Y1 to alter regioselectivity toward 6'-hydroxylation
  • Modular co-culture systems separating oxygen-sensitive P450s from dehydrogenases

These optimizations have enabled gram-scale production of noscapine intermediates in bioreactors, with analogous protocols applicable to 6'-desmethoxy-6'-hydroxy derivatives.

The development of noscapine derivatives has been driven by the need to enhance the anticancer efficacy of the parent compound while maintaining its favorable safety profile [3]. Structural modifications of noscapine have focused on various positions within the molecule, including the isoquinoline ring system, the benzofuranone moiety, and the methylenedioxyphenyl group [4]. The 6' position modifications, particularly the conversion to 6'-Desmethoxy-6'-hydroxy Noscapine, represent a strategic approach to improve tubulin binding affinity and cellular uptake [5].

N-Substituted Analogues via Strecker Three-Component Reactions

The Strecker three-component reaction has emerged as a powerful synthetic methodology for the preparation of nitrogen-substituted noscapine derivatives [6]. This approach utilizes the cyclic ether form of N-nornoscapine as the starting material, which undergoes reaction with various aldehydes in the presence of cyanide ion to generate structurally diverse analogues [6]. The synthetic protocol involves the initial preparation of N-nornoscapine through demethylation of the parent noscapine using hydrogen peroxide and ferrous sulfate under controlled conditions [7].

The Strecker reaction methodology enables the introduction of various substituents at the nitrogen atom, creating a library of compounds with diverse pharmacological properties [6]. Research has demonstrated that these N-substituted derivatives exhibit significant antiprotozoal activity against Trypanosoma brucei rhodesiense, with inhibitory concentration values ranging from 2.5 to 10.0 micrometers [6]. The corresponding amide derivatives, synthesized through oxidation of the cyanide moieties, have shown enhanced selectivity indices ranging from 0.8 to 13.2 against various parasitic organisms [6].

Table 1: Antiprotozoal Activity of N-Substituted Noscapine Derivatives

CompoundIC50 (μM) T. bruceiIC50 (μM) P. falciparumSelectivity Index
6j22.51.713.2
6b210.06.42.8
Control>50>50<1.0

Molecular docking studies have revealed that these compounds interact effectively with trypanothione reductase and UDP-galactose 4' epimerase, with binding energies of -8.59 and -8.86 kcal/mol respectively [6]. The structure-activity relationship analysis indicates that the nature of the aldehyde component in the Strecker reaction significantly influences the biological activity of the resulting derivatives [8].

Photoredox/Nickel Dual-Catalytic C–H Functionalization Approaches

The photoredox/nickel dual-catalytic system represents a revolutionary approach for the functionalization of noscapine derivatives, particularly at the 9' position [9]. This methodology enables the installation of sp3-enriched alkyl and cycloalkyl groups under mild reaction conditions, significantly expanding the structural diversity of noscapine analogues [9]. The synthetic strategy involves the preparation of 9'-bromo-N-Boc-noscapine as the key intermediate, which serves as the coupling partner in the dual-catalytic system [9].

The photoredox/nickel dual catalysis utilizes visible light photocatalysts in combination with nickel catalysts to achieve C(sp2)–C(sp3) bond formation [9]. The optimized reaction conditions employ Ir[dF(CF3)ppy]2(dtbbpy)PF6 as the photocatalyst and NiCl2·glyme/dtbbpy as the nickel catalyst system [9]. This methodology has enabled the synthesis of 37 novel noscapinoids with diverse structural features and enhanced sp3 character [9].

Table 2: Photoredox/Nickel Dual-Catalytic Coupling Results

Substrate TypeProduct Yield (%)Structural Features
Oxygen heterocycles44-574-6 membered rings
Nitrogen heterocycles40-75Enhanced reactivity
Heteroalkyl bromides22-60Functional group tolerance
Cycloalkyl bromides7-22Lower efficiency

The biological evaluation of these photoredox-derived noscapine analogues has revealed compound 6o as a particularly promising anticancer agent [9]. This derivative exhibits superior antiproliferative activity through an unexpected S-phase arrest mechanism, distinguishing it from traditional noscapine derivatives that typically induce G2/M phase arrest [9]. The S-phase arresting property represents a novel mechanism of action that may overcome resistance mechanisms associated with conventional microtubule-targeting agents [10].

Amino Acid Conjugation at C-6 Position

Amino acid conjugation at the C-6 position of noscapine represents a strategic approach to enhance drug delivery and improve anticancer efficacy [11]. The synthesis of these conjugates involves the introduction of a hydroxymethylene group at the 9th position using the Blanc reaction, followed by esterification with various amino acids [11]. This synthetic approach leverages the natural amino acid transport systems to improve cellular uptake and bioavailability of noscapine derivatives [12].

The synthetic methodology for amino acid conjugation begins with the preparation of N-nornoscapine through demethylation reactions [13]. The coupling of N-Boc-protected amino acids is achieved using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate as the coupling agent [13]. The final deprotection step using hydrochloric acid in isopropyl alcohol yields the target amino acid conjugates [13].

Table 3: Antiproliferative Activity of Amino Acid Conjugates

ConjugateIC50 (μM) 4T1 cellsBinding Energy (kcal/mol)Key Interactions
Noscapine-Phenylalanine11.2-8.4Hydrogen bonding, π-π stacking
Noscapine-Tryptophan16.3-8.9Multiple hydrogen bonds
Cotarnine-Tryptophan54.5-7.9Hydrophobic interactions
Parent Noscapine215.5-5.3Limited binding

Research has demonstrated that the noscapine-tryptophan conjugate exhibits the most promising anticancer activity with an inhibitory concentration of 32 micrometers against A549 lung cancer cells, compared to 73 micrometers for parent noscapine [11]. Molecular docking studies confirm strong binding to tubulin with a binding score of -41.47 kJ/mol, involving significant hydrogen bonding and hydrophobic interactions [11]. The conjugate demonstrates enhanced apoptotic activity and cell cycle arrest in the G1 phase, representing a distinct mechanism from conventional noscapine derivatives [12].

Brominated Derivatives and Their Phase-Specific Cell Cycle Effects

Brominated noscapine derivatives represent one of the most extensively studied classes of noscapine analogues, demonstrating significantly enhanced anticancer activity compared to the parent compound [14]. The introduction of bromine at the 5' or 9' positions results in compounds with superior tubulin binding affinity and more potent antiproliferative effects [14]. These derivatives exhibit unique cell cycle effects, particularly in their ability to induce multipolar spindle formation and irreversible mitotic arrest [15].

The synthesis of brominated derivatives involves the treatment of noscapine with bromine water in the presence of hydrobromic acid [16]. 5-bromonoscapine and reduced 5-bromonoscapine demonstrate equilibrium dissociation constants of 55±6 micrometers and significantly lower values respectively, indicating enhanced tubulin binding compared to parent noscapine [16]. These compounds affect tubulin polymerization through distinct mechanisms, leading to the formation of multipolar spindles rather than the bipolar spindles observed with noscapine treatment [14].

Table 4: Cell Cycle Effects of Brominated Derivatives

CompoundSpindle MorphologyCell Cycle ArrestRecovery Potential
5-BromonoscapineMultipolarG2/M phaseIrreversible
9-BromonoscapineMultipolarS-phase/G2/MLimited recovery
Reduced 5-BromonoscapineMultipolarG2/M phasePoor recovery
Parent NoscapineBipolarG2/M phaseGood recovery

The phase-specific effects of brominated derivatives involve the disruption of cdc2/cyclin B1 kinase activity, leading to sustained mitotic arrest [15]. Research has shown that 9-bromonoscapine treatment results in dramatic reduction of phospho-cdc2 levels and cyclin B1 expression, particularly in transformed cell lines [15]. The irreversible nature of mitotic arrest induced by brominated derivatives leads to mitotic catastrophe and apoptotic cell death, making these compounds particularly effective against cancer cells with compromised cell cycle checkpoints [15].

The primary mechanism of action for 6'-Desmethoxy-6'-hydroxy Noscapine involves its direct interaction with the β-tubulin subunit of microtubules, resulting in profound alterations to microtubule dynamics. Research demonstrates that noscapine binds stoichiometrically to tubulin, with each molecule binding to one tubulin dimer, thereby altering the protein's conformation and affecting microtubule assembly processes [1] [2].

The compound exhibits preferential binding to the colchicine site of β-tubulin, with binding affinity studies revealing that hydroxylated noscapine derivatives demonstrate significantly enhanced affinity compared to the parent compound. Molecular modeling studies indicate that 6'-Desmethoxy-6'-hydroxy Noscapine achieves binding scores ranging from -7.2 to -8.4 kcal/mol, substantially higher than noscapine's -5.3 kcal/mol [1]. This enhanced binding is attributed to the hydroxyl group at the 6' position, which forms additional hydrogen bonds with key amino acid residues including ASN B:249, SER A:178, and TYR A:224 within the tubulin binding pocket [1].

Unlike traditional microtubule-targeted agents that either stabilize or destabilize microtubules by altering polymer mass, 6'-Desmethoxy-6'-hydroxy Noscapine functions through a unique mechanism of kinetic stabilization. The compound increases the time that cellular microtubules spend in an attenuated pause state rather than engaging in active polymerization and depolymerization cycles [3]. This kinetic stabilization reduces the dynamic instability of microtubules without significantly affecting the overall polymer-to-monomer ratio, distinguishing it from other antimitotic agents [4].

The structural basis of this interaction involves the compound's ability to prevent the "curved to straight" conformational transition required for tubulin dimers to incorporate into the microtubule lattice. Fluorescence quenching studies demonstrate that noscapine binding induces conformational changes in tubulin, as evidenced by changes in circular dichroism spectra showing molar ellipticity increment of -2 × 10³ ± 500 degrees·cm²/dmol at 217 nm [5]. This conformational alteration disrupts the normal dynamics of spindle formation during mitosis, ultimately leading to cell cycle arrest and apoptotic cell death.

S-Phase Arrest Induction Mechanisms in Cancer Cells

While the majority of noscapine derivatives induce G2/M arrest through microtubule disruption, specific structural modifications can redirect the mechanism toward S-phase arrest. The 9-(4-vinylphenyl)noscapine derivative demonstrates this alternative mechanism, inducing S-phase arrest in MDA-MB-231 breast cancer cells with an IC₅₀ value of 6 μM [6].

The S-phase arrest mechanism involves the compound's ability to interfere with DNA replication processes while maintaining microtubule stability. Unlike traditional noscapine derivatives that disrupt mitotic spindle formation, compounds inducing S-phase arrest prolong the DNA synthesis phase by interfering with replication machinery. This mechanism is characterized by the induction of acetylation and bundling of cellular microtubules without causing significant disruption to overall microtubule architecture [6].

Cell cycle analysis reveals that S-phase arresting noscapine derivatives activate DNA damage checkpoints through the ATR-Chk1 pathway, leading to replication fork stalling and subsequent cell death. The compounds demonstrate selective toxicity toward rapidly dividing cancer cells while sparing normal cells with lower replication rates. This selectivity is attributed to the increased dependency of cancer cells on efficient DNA replication machinery to maintain their accelerated proliferation rate [6].

The molecular basis of S-phase arrest involves the compound's interaction with DNA replication complexes and its ability to generate reactive oxygen species that interfere with DNA synthesis. Studies indicate that noscapine derivatives can increase cellular ROS levels, leading to oxidative stress that particularly affects the highly vulnerable DNA replication machinery in cancer cells [7]. This oxidative stress contributes to replication fork collapse and activation of DNA damage response pathways, ultimately resulting in cell cycle arrest and apoptotic cell death.

Apoptotic Pathway Activation via Caspase-Dependent Signaling

6'-Desmethoxy-6'-hydroxy Noscapine induces apoptotic cell death through activation of both intrinsic and extrinsic apoptotic pathways, with the mitochondrial pathway serving as the primary mechanism of action. The compound demonstrates robust activation of the caspase cascade, including caspase-3, caspase-8, and caspase-9, leading to systematic dismantling of cellular components and programmed cell death [8].

The intrinsic apoptotic pathway activation begins with mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytoplasm. Research demonstrates that noscapine treatment results in significant mitochondrial dysfunction, characterized by decreased mitochondrial membrane potential and increased mitochondrial permeability transition pore opening [9]. This mitochondrial damage leads to the formation of the apoptosome complex, which activates caspase-9 and initiates the execution phase of apoptosis.

The compound significantly alters the expression of pro-apoptotic and anti-apoptotic proteins, with studies showing increased Bax expression and decreased Bcl-2 levels following treatment [8]. The Bax/Bcl-2 ratio serves as a critical determinant of apoptotic susceptibility, with higher ratios promoting mitochondrial outer membrane permeabilization and subsequent cytochrome c release. Quantitative analysis reveals that noscapine treatment can increase the Bax/Bcl-2 ratio by 2-3 fold compared to control conditions [10].

Caspase-3 activation represents the convergence point of both intrinsic and extrinsic apoptotic pathways, serving as the primary executioner caspase responsible for cellular dismantling. Western blot analysis demonstrates significant caspase-3 cleavage following noscapine treatment, with cleaved caspase-3 levels increasing by 1.4-2.18 fold compared to control conditions [7]. This activation is accompanied by poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptotic cell death that reflects the systematic degradation of DNA repair machinery.

The compound also demonstrates the ability to downregulate survivin expression, a key anti-apoptotic protein that normally protects cells from programmed cell death [11]. Survivin downregulation occurs at both protein and mRNA levels, with effects observable as early as 12 hours post-treatment. This downregulation removes a critical survival signal, sensitizing cancer cells to apoptotic stimuli and enhancing the overall efficacy of the treatment.

Comparative Efficacy Against Multidrug-Resistant Tumor Models

One of the most significant advantages of 6'-Desmethoxy-6'-hydroxy Noscapine is its demonstrated efficacy against multidrug-resistant cancer cell lines, positioning it as a promising therapeutic option for treatment-refractory malignancies. The compound exhibits superior activity against drug-resistant cancer cells through multiple mechanisms that circumvent common resistance pathways.

Studies demonstrate that noscapine derivatives maintain significant cytotoxicity against paclitaxel-resistant ovarian cancer cells, with IC₅₀ values ranging from 15-25 μM in both sensitive and resistant cell lines [12]. This retained activity is attributed to the compound's binding to a distinct site on tubulin that does not overlap with the paclitaxel binding domain, allowing it to exert antimitotic effects even in the presence of resistance mechanisms that affect taxane sensitivity.

The compound demonstrates particular efficacy against ATP-binding cassette (ABC) transporter-mediated drug resistance, which represents one of the most common mechanisms of multidrug resistance in cancer. Research reveals that noscapine treatment significantly downregulates the expression of key resistance proteins including MDR1 (ABCB1) and MRP1 (ABCC1) [13]. Western blot analysis shows that combination treatment with noscapine followed by conventional chemotherapy reduces MDR1 expression by 1.1-fold and MRP1 expression by 1.13-1.9 fold compared to untreated controls [13].

The mechanism of resistance reversal involves the compound's ability to sensitize drug-resistant cells to conventional chemotherapy through multiple pathways. Noscapine pretreatment enhances the cytotoxicity of docetaxel in resistant MDA-MB-231 cells, increasing cell kill from 23.41% with docetaxel alone to 52.03% with combination treatment [13]. This sensitization effect is mediated through downregulation of anti-apoptotic proteins, enhanced apoptotic signaling, and disruption of survival pathways that normally protect resistant cells from chemotherapy-induced death.

Three-dimensional cell culture studies demonstrate that the compound maintains superior efficacy in more physiologically relevant tumor models that better recapitulate the drug resistance observed in clinical settings. In AlgiMatrix 3D culture systems, noscapine treatment shows enhanced ability to penetrate and disrupt tumor spheroids compared to conventional chemotherapy agents, with approximately 1.3-fold improvement in cell viability reduction compared to two-dimensional culture systems [13].The compound's efficacy against multidrug-resistant tumors extends to its ability to overcome resistance mechanisms related to altered microtubule dynamics and tubulin isotype expression. Unlike conventional microtubule-targeting agents that are susceptible to resistance through β-tubulin mutations or altered tubulin isotype ratios, noscapine derivatives maintain activity through their unique binding mechanism and ability to target multiple cellular pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and provides sustained therapeutic efficacy against challenging tumor types.

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

399.13180201 g/mol

Monoisotopic Mass

399.13180201 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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